molecular formula C8H17NS B13607815 3-(2-(Methylthio)ethyl)piperidine

3-(2-(Methylthio)ethyl)piperidine

Cat. No.: B13607815
M. Wt: 159.29 g/mol
InChI Key: NCCAHENAJWQDKW-UHFFFAOYSA-N
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Description

3-(2-(Methylthio)ethyl)piperidine is a heterocyclic organic compound that contains a piperidine ring substituted with a 2-(methylthio)ethyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry and synthetic organic chemistry due to their diverse biological activities and chemical reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylthio)ethyl)piperidine typically involves the reaction of piperidine with 2-(methylthio)ethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylthio)ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2-(Methylthio)ethyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-(2-(Methylthio)ethyl)piperidine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading

Properties

Molecular Formula

C8H17NS

Molecular Weight

159.29 g/mol

IUPAC Name

3-(2-methylsulfanylethyl)piperidine

InChI

InChI=1S/C8H17NS/c1-10-6-4-8-3-2-5-9-7-8/h8-9H,2-7H2,1H3

InChI Key

NCCAHENAJWQDKW-UHFFFAOYSA-N

Canonical SMILES

CSCCC1CCCNC1

Origin of Product

United States

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